molecular formula C17H19N7O B12244432 N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B12244432
M. Wt: 337.4 g/mol
InChI Key: UTWORRTYZMLFJL-UHFFFAOYSA-N
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Description

N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring, a morpholine ring, a pyrazole ring, and a pyrimidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}-6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic synthesis. The process begins with the preparation of the pyridine and pyrazole intermediates, followed by their coupling with the pyrimidine core. Common reagents used in these reactions include hydrazinopyrimidines and acetylacetone . The reaction conditions often involve condensation and nucleophilic substitution reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}-6-(1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of multiple reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}-6-(1H-pyrazol-1-yl)pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}-6-(1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor for certain enzymes or proteins, thereby affecting biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}-6-(1H-pyrazol-1-yl)pyrimidin-4-amine stands out due to its multi-ring structure, which provides multiple reactive sites and potential for diverse chemical reactions. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19N7O

Molecular Weight

337.4 g/mol

IUPAC Name

N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-6-pyrazol-1-ylpyrimidin-4-amine

InChI

InChI=1S/C17H19N7O/c1-3-22-24(5-1)17-11-15(20-13-21-17)19-12-14-2-4-18-16(10-14)23-6-8-25-9-7-23/h1-5,10-11,13H,6-9,12H2,(H,19,20,21)

InChI Key

UTWORRTYZMLFJL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=CC(=C2)CNC3=CC(=NC=N3)N4C=CC=N4

Origin of Product

United States

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